molecular formula C18H17N5O B2419181 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380101-17-5

3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile

Número de catálogo B2419181
Número CAS: 2380101-17-5
Peso molecular: 319.368
Clave InChI: CXGDXMQYOXDMBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various autoimmune diseases.

Mecanismo De Acción

3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile selectively inhibits JAK3, which is a key enzyme involved in the signaling pathway of various cytokines. By inhibiting JAK3, 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile prevents the activation of downstream signaling pathways, thereby reducing inflammation and immune cell proliferation.
Biochemical and Physiological Effects:
3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has been shown to significantly reduce inflammation and disease activity in preclinical and clinical studies. It also has a favorable safety profile and is well-tolerated by patients.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile is its high selectivity for JAK3, which reduces the risk of off-target effects. However, its potency and selectivity also make it difficult to use in certain experiments where broader inhibition of JAK family members is required.

Direcciones Futuras

There are several potential future directions for research on 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the exploration of combination therapies involving 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile with other drugs to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile in the treatment of autoimmune diseases and cancers.

Métodos De Síntesis

The synthesis of 3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile involves a multi-step process that includes the coupling of 4-cyanopyridine-2-carbaldehyde with piperidine, followed by the addition of 2-chloropyridine-3-carbonitrile. The final product is obtained after purification and isolation.

Aplicaciones Científicas De Investigación

3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain cancers such as leukemia and lymphoma.

Propiedades

IUPAC Name

3-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-10-14-5-7-22-18(9-14)24-13-15-3-2-8-23(12-15)17-4-1-6-21-16(17)11-20/h1,4-7,9,15H,2-3,8,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGDXMQYOXDMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C#N)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-{[(4-Cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.